4-Iodobenzotrifluoride

説明

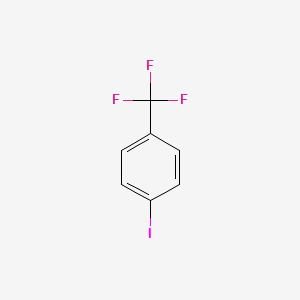

Structure

3D Structure

特性

IUPAC Name |

1-iodo-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3I/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGRFPGOGCHDPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060012 | |

| Record name | lpha,alpha,alpha-Trifluoro-4-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455-13-0 | |

| Record name | 1-Iodo-4-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=455-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-iodo-4-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-iodo-4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | lpha,alpha,alpha-Trifluoro-4-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-4-iodotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Iodobenzotrifluoride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QM9YCH292P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 4-Iodobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 4-iodobenzotrifluoride, a key intermediate in the development of pharmaceuticals and agrochemicals. The methodologies presented are based on established chemical principles and supported by spectroscopic and physical data.

Overview

This compound is a substituted aromatic compound containing both an iodine atom and a trifluoromethyl group. This unique combination of functional groups makes it a valuable building block in organic synthesis, allowing for a variety of cross-coupling reactions and further molecular elaborations. The primary synthetic route to this compound involves the diazotization of 4-aminobenzotrifluoride, followed by a Sandmeyer-type iodination reaction.

Synthesis Pathway

The synthesis of this compound from 4-aminobenzotrifluoride is a two-step process. The first step is the formation of a diazonium salt from the aromatic amine. The second step is the displacement of the diazonium group with an iodide ion.

Caption: Synthesis pathway of this compound.

Experimental Protocols

Synthesis of this compound

This protocol details the diazotization of 4-aminobenzotrifluoride and the subsequent iodination to yield this compound.

Materials:

-

4-Aminobenzotrifluoride

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Thiosulfate (B1220275) (Na₂S₂O₃)

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-aminobenzotrifluoride and a solution of concentrated hydrochloric acid in water.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a solution of sodium nitrite in water via the dropping funnel, maintaining the temperature between 0-5 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature. The formation of the diazonium salt is indicated by a slight color change.

-

-

Iodination:

-

In a separate beaker, dissolve potassium iodide in water.

-

Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with stirring. Nitrogen gas evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with a saturated solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification by Vacuum Distillation

The crude this compound is purified by vacuum distillation to obtain a product of high purity.

Apparatus:

-

Distillation flask

-

Short path distillation head with a condenser and a collection flask

-

Vacuum pump

-

Heating mantle

-

Thermometer

Procedure:

-

Set up the distillation apparatus.

-

Transfer the crude this compound to the distillation flask.

-

Slowly apply vacuum to the system.

-

Begin heating the distillation flask.

-

Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point of this compound is reported to be 185-186 °C at 745 mmHg.[1][2][3] Under reduced pressure, the boiling point will be significantly lower.

-

The purified product is a colorless to light yellow liquid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis and the physical properties of this compound.

| Parameter | Value | Reference(s) |

| Synthesis | ||

| Typical Yield | Not explicitly found in a single protocol | |

| Purity (by GC) | ≥97% to ≥98% | [4] |

| Physical Properties | ||

| Molecular Formula | C₇H₄F₃I | [5] |

| Molecular Weight | 272.01 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 185-186 °C at 745 mmHg | [1][2][3] |

| Melting Point | -8.33 °C | [1][3] |

| Density | 1.851 g/mL at 25 °C | [1][3] |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃) | See reference for spectrum | [6] |

| ¹³C NMR (CDCl₃) | See reference for spectrum | [7] |

Purification Workflow

The purification of this compound involves a series of extraction and washing steps followed by a final distillation under reduced pressure.

Caption: Purification workflow for this compound.

Safety Considerations

-

Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The diazotization reaction should be carried out in a well-ventilated fume hood as nitrogen gases are evolved.

-

Diazonium salts can be explosive when dry and should be kept in solution and used immediately.

-

Vacuum distillation should be performed with a safety screen.

This guide provides a framework for the synthesis and purification of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

References

- 1. 455-13-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | 455-13-0 [chemicalbook.com]

- 3. 4-ヨードベンゾトリフルオリド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound(455-13-0) 1H NMR spectrum [chemicalbook.com]

- 7. Benzene, 1-iodo-4-(trifluoromethyl)- | C7H4F3I | CID 67993 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Iodobenzotrifluoride: Chemical Structure, Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Iodobenzotrifluoride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its chemical structure, physicochemical properties, established synthetic routes, and significant chemical reactions, complete with detailed experimental protocols and workflow diagrams.

Chemical Structure and Identification

This compound is an aromatic organic compound. Its structure consists of a benzene (B151609) ring substituted with an iodine atom and a trifluoromethyl (-CF₃) group at the para (1 and 4) positions. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aromatic ring and the carbon-iodine bond.

-

Synonyms: p-Iodobenzotrifluoride, 4-Iodo-α,α,α-trifluorotoluene, 4-(Trifluoromethyl)iodobenzene[2][3]

-

CAS Number: 455-13-0[1]

-

Molecular Formula: C₇H₄F₃I[1]

-

SMILES: FC(F)(F)c1ccc(I)cc1[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| Appearance | Clear, colorless to pale yellow or red liquid | [6][7] |

| Melting Point | -8.33 °C (lit.) | [4][7] |

| Boiling Point | 185-186 °C / 745 mmHg (lit.) | [4][7] |

| Density | 1.851 g/mL at 25 °C (lit.) | [4][7] |

| Refractive Index (n²⁰/D) | 1.516 (lit.) | [1][4] |

| Solubility | Insoluble in water; miscible with benzene, toluene, ethanol, ether, and halogenated hydrocarbons. | [6][7] |

| Flash Point | 69 °C (156 °F) - closed cup | [4] |

Experimental Protocols: Synthesis and Reactions

This section provides detailed methodologies for the synthesis of this compound and its application in key chemical transformations.

Two primary routes for the synthesis of this compound are commonly employed: the diazotization of 4-aminobenzotrifluoride and the direct iodination of benzotrifluoride (B45747).[6][7]

3.1.1. Synthesis via Diazotization of 4-Aminobenzotrifluoride

This method involves the conversion of the amino group of 4-aminobenzotrifluoride into a diazonium salt, which is subsequently displaced by iodine.

-

Experimental Protocol:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-aminobenzotrifluoride (1 equivalent) in a suitable solvent such as acetonitrile.

-

Add p-toluenesulfonic acid (p-TsOH) to the solution.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (B80452) (NaNO₂) (1.1 equivalents) in water to the reaction mixture while maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes at this temperature to ensure the complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of potassium iodide (KI) (1.5 equivalents) in water.

-

Slowly add the diazonium salt solution to the potassium iodide solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with saturated sodium thiosulfate (B1220275) solution to remove excess iodine, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

3.1.2. Synthesis via Direct Iodination of Benzotrifluoride

This method involves the direct electrophilic iodination of benzotrifluoride. Due to the deactivating effect of the -CF₃ group, a strong oxidizing agent is required to generate a potent electrophilic iodine species.

-

Representative Experimental Protocol:

-

To a stirred mixture of benzotrifluoride (1 equivalent) and elemental iodine (I₂) (0.5 equivalents) in a suitable solvent like acetic acid or a mixture of acetic acid and sulfuric acid, add a strong oxidizing agent (e.g., concentrated nitric acid or hydrogen peroxide) dropwise at room temperature.

-

The reaction mixture is then heated to a moderate temperature (e.g., 50-70 °C) and stirred for several hours. The reaction progress should be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and poured into ice water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed sequentially with water, a saturated solution of sodium thiosulfate (to remove unreacted iodine), and brine.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by vacuum distillation.

-

This compound is a versatile substrate for various cross-coupling reactions, making it a valuable building block in organic synthesis.

3.2.1. Mizoroki-Heck Reaction

This compound can be coupled with alkenes, such as acrylic acid, in the presence of a palladium catalyst to form substituted alkenes.[6]

-

Experimental Protocol (for reaction with acrylic acid):

-

In a reaction vessel, combine this compound (1 equivalent), acrylic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine (B1218219) ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., triethylamine (B128534) or potassium carbonate, 2-3 equivalents) in a suitable solvent (e.g., DMF or acetonitrile).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or GC).

-

Cool the reaction mixture to room temperature and dilute with water.

-

Acidify the aqueous solution with HCl to precipitate the product, 4-trifluoromethylcinnamic acid.

-

Filter the solid, wash with water, and dry. The product can be further purified by recrystallization.

-

3.2.2. Sonogashira Cross-Coupling Reaction

This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by palladium and copper complexes, to form a substituted alkyne.

-

Experimental Protocol:

-

To a solution of this compound (1 equivalent), a terminal alkyne (1.1 equivalents), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%) in a solvent such as triethylamine or a mixture of THF and triethylamine, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%).

-

Degas the mixture and stir under an inert atmosphere (argon or nitrogen) at room temperature or with gentle heating (40-60 °C).

-

Monitor the reaction by TLC or GC. Upon completion, filter the reaction mixture to remove the precipitated ammonium (B1175870) salt.

-

Concentrate the filtrate under reduced pressure.

-

The residue can be purified by column chromatography on silica (B1680970) gel to afford the desired coupled product.

-

References

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. 4-ヨードベンゾトリフルオリド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 455-13-0 | FI64595 | Biosynth [biosynth.com]

- 4. Process for the preparation of nitro-substituted benzotrifluoride compounds - Patent 0129528 [data.epo.org]

- 5. egrove.olemiss.edu [egrove.olemiss.edu]

- 6. This compound | 455-13-0 [chemicalbook.com]

- 7. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]

Spectroscopic Profile of 4-Iodobenzotrifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Iodobenzotrifluoride (CAS No. 455-13-0), a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

This compound, with the molecular formula C₇H₄F₃I, possesses a molecular weight of 272.01 g/mol .[1][2][3] Its structure, featuring a trifluoromethyl group and an iodine atom on a benzene (B151609) ring, gives rise to a distinct spectroscopic fingerprint essential for its identification and characterization.

Figure 1: Workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. The presence of fluorine introduces characteristic couplings that are invaluable for structural confirmation.

¹H NMR Data

The ¹H NMR spectrum is characterized by two sets of doublets in the aromatic region, consistent with a 1,4-disubstituted benzene ring.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.85 | Doublet (d) | ~8.4 | 2H (H-3, H-5) |

| ~7.25 | Doublet (d) | ~8.4 | 2H (H-2, H-6) |

| Solvent: CDCl₃. Data is predicted and compiled from typical values for similar structures. |

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum shows distinct signals for the aromatic carbons and the trifluoromethyl group. The carbon atoms are numbered starting from the carbon bearing the iodine atom.

| Chemical Shift (δ) ppm | Multiplicity (¹JC-F) | Assignment |

| ~138.5 | Singlet | C-2, C-6 |

| ~132.0 (q) | Quartet (~33 Hz) | C-4 |

| ~126.0 (q) | Quartet (~4 Hz) | C-3, C-5 |

| ~123.5 (q) | Quartet (~271 Hz) | CF₃ |

| ~97.0 | Singlet | C-1 |

| Solvent: CDCl₃. Data is predicted and compiled from typical values and known C-F coupling patterns.[4] |

¹⁹F NMR Data

The ¹⁹F NMR spectrum exhibits a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| -63.3 | Singlet | CF₃ |

| Reference: Internal standard PhCF₃ at -63.7 ppm. |

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its functional groups. The spectrum is typically acquired on a neat liquid sample.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1600-1585 | Medium | Aromatic C-C Stretch (in-ring) |

| 1500-1400 | Medium | Aromatic C-C Stretch (in-ring) |

| 1320 | Strong | C-F Stretch (CF₃) |

| 1160 | Strong | C-F Stretch (CF₃) |

| 1120 | Strong | C-F Stretch (CF₃) |

| 1070 | Strong | Aromatic C-H in-plane bend |

| 840 | Strong | Aromatic C-H out-of-plane bend (para-disubstituted) |

| < 600 | Medium | C-I Stretch |

| Data compiled from typical IR absorption ranges for aromatic and fluorinated compounds.[5][6][7] |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern that can be used for its identification.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 272 | ~80 | [M]⁺ (Molecular Ion) |

| 253 | ~10 | [M-F]⁺ |

| 145 | 100 | [M-I]⁺ |

| 127 | ~15 | [I]⁺ |

| 95 | ~20 | [C₆H₄F]⁺ |

| Data is based on fragmentation patterns observed in the NIST Mass Spectrometry Data Center.[1][8] |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy Protocol (¹H, ¹³C, ¹⁹F)

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal reference. Filter the solution through a pipette with a cotton or glass wool plug directly into a 5 mm NMR tube.[9][10]

-

Instrument Setup : Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet. Ensure the spectrometer is locked onto the deuterium (B1214612) signal of the CDCl₃.[11]

-

Shimming : Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

¹H NMR Acquisition :

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse program (e.g., zgpg30 on Bruker instruments).[11]

-

Typical parameters include a 30° pulse angle, a spectral width of 220-240 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

¹⁹F NMR Acquisition :

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Set the spectral width to encompass the expected chemical shift range (e.g., -50 to -70 ppm).

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Calibrate the ¹⁹F spectrum using an appropriate reference standard.

-

Integrate the signals and pick the peaks to determine chemical shifts and coupling constants.

-

FT-IR Spectroscopy Protocol (Neat Liquid)

-

Sample Preparation : As this compound is a liquid at room temperature, it can be analyzed as a neat thin film.[12]

-

Instrument Setup : Ensure the FT-IR spectrometer's sample compartment is clean and dry.

-

Background Spectrum : Acquire a background spectrum of the empty sample holder or with clean, dry salt plates (e.g., NaCl or KBr) in place. This will be subtracted from the sample spectrum to remove atmospheric (H₂O, CO₂) and instrument-related absorptions.

-

Sample Application : Place one to two drops of the neat liquid onto one salt plate and carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.[12]

-

Data Acquisition : Place the salt plate assembly into the spectrometer's sample holder and acquire the spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[1]

-

Data Processing : The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. Label the significant peaks.

-

Cleaning : After analysis, thoroughly clean the salt plates with a dry, volatile solvent (e.g., dichloromethane (B109758) or isopropanol) and store them in a desiccator.[12]

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction : Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer, typically via a Gas Chromatography (GC) system for separation and controlled introduction.

-

GC-MS Setup :

-

GC Conditions : Use a suitable capillary column (e.g., DB-5ms). Set a temperature program to ensure good separation and peak shape (e.g., initial temperature of 50°C, ramp to 250°C at 10°C/min).

-

Injector : Set the injector temperature to 250°C.

-

Carrier Gas : Use helium at a constant flow rate (e.g., 1 mL/min).

-

-

Ionization : The sample is ionized in the source using electron ionization (EI). The standard electron energy is 70 eV.[13]

-

Mass Analysis : The resulting ions are separated by their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer. Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 40-350).

-

Data Acquisition and Processing : The detector records the ion abundance at each m/z value. The resulting mass spectrum is a plot of relative intensity versus m/z. Identify the molecular ion and major fragment peaks. Comparison with a spectral library (e.g., NIST) can aid in confirmation.[2]

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. westmont.edu [westmont.edu]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Benzene, 1-iodo-4-(trifluoromethyl)- [webbook.nist.gov]

- 9. NMR Sample Preparation [nmr.chem.umn.edu]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. chromatographyonline.com [chromatographyonline.com]

A Technical Guide to the Solubility of 4-Iodobenzotrifluoride in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-iodobenzotrifluoride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on presenting the available qualitative solubility information, a detailed experimental protocol for determining quantitative solubility, and an illustrative reaction pathway where this compound is utilized in an organic solvent. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling them to make informed decisions regarding solvent selection and experimental design.

Introduction

This compound (CAS No. 455-13-0) is a halogenated aromatic compound with the molecular formula C₇H₄F₃I.[1][2][3] Its trifluoromethyl and iodo functional groups make it a versatile building block in organic synthesis, particularly in cross-coupling reactions.[1][4] Understanding its solubility in various organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This guide summarizes the known solubility properties of this compound and provides a practical framework for its quantitative determination.

Solubility of this compound

Data Presentation: Qualitative Solubility

The following table summarizes the qualitative solubility of this compound in various common organic solvents based on available information.

| Solvent | Solvent Type | Qualitative Solubility | Reference |

| Benzene | Aromatic | Miscible | [1][4] |

| Toluene | Aromatic | Miscible | [1][4] |

| Ethanol | Protic | Miscible | [1][4] |

| Diethyl Ether | Ethereal | Miscible | [1][4] |

| Halogenated Hydrocarbons (e.g., Dichloromethane, Chloroform) | Halogenated | Miscible | [1][4] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble* | [1][5] |

| Water | Aqueous | Insoluble | [1][2][4] |

*The use of this compound as a substrate in reactions conducted in DMF suggests its solubility in this solvent.[1][5]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a substance.[6] The following is a detailed methodology adapted for the determination of this compound solubility in an organic solvent of interest.

Materials and Equipment

-

This compound (purity ≥97%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Constant temperature bath or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of the selected organic solvent. The amount of this compound should be sufficient to ensure that a solid phase remains after equilibration, indicating a saturated solution.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer within a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to allow for the system to reach thermodynamic equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform a preliminary study to determine the minimum time required to reach a stable concentration.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solute to settle.

-

Alternatively, the vials can be centrifuged to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Accurately weigh the volumetric flask containing the filtered solution to determine the mass of the solution.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of the diluted solution using a pre-validated HPLC or GC method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Calculate the concentration of this compound in the original saturated solution based on the dilution factor.

-

-

Data Reporting:

-

Express the solubility in standard units such as g/100 mL, mg/mL, or mol/L.

-

Report the temperature at which the solubility was determined.

-

Visualization of a Relevant Synthetic Pathway

This compound is a key starting material in various palladium-catalyzed cross-coupling reactions. One such reaction is the aminocarbonylation using dimethylformamide (DMF) as both the solvent and a source of the carbonyl and dimethylamino groups.[5] This reaction highlights the utility of this compound in a common organic solvent.

Aminocarbonylation of this compound

The following diagram illustrates the key steps in the palladium-catalyzed aminocarbonylation of this compound with DMF in the presence of phosphoryl chloride (POCl₃).

Caption: Palladium-catalyzed aminocarbonylation of this compound.

Conclusion

This technical guide has consolidated the available solubility information for this compound, highlighting its miscibility with a variety of common organic solvents. For applications requiring precise solubility values, a detailed experimental protocol based on the shake-flask method has been provided. Furthermore, the visualization of the aminocarbonylation reaction pathway serves as a practical example of its application in organic synthesis, where solvent choice is critical. It is anticipated that this guide will serve as a valuable foundational resource for scientists and researchers, facilitating the efficient and effective use of this compound in their work.

References

- 1. This compound | 455-13-0 [chemicalbook.com]

- 2. 455-13-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound CAS#: 455-13-0 [m.chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Safety and Handling of 4-Iodobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Iodobenzotrifluoride (CAS No. 455-13-0), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Adherence to these guidelines is critical for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow or red liquid.[2][3][4] It is characterized by the odor of halogenated benzene (B151609) and is insoluble in water.[1][2] This compound is miscible with common organic solvents such as benzene, toluene, ethanol, ether, and halogenated hydrocarbons.[1][2]

| Property | Value |

| Synonyms | 4-Iodo-α,α,α-trifluorotoluene, 1-Iodo-4-(trifluoromethyl)benzene[5] |

| Molecular Formula | C7H4F3I[3][6] |

| Molecular Weight | 272.01 g/mol [6] |

| Melting Point | -8.33 °C (lit.)[1][2] |

| Boiling Point | 185-186 °C/745 mmHg (lit.)[1][2] |

| Density | 1.851 g/mL at 25 °C (lit.)[1][2] |

| Refractive Index | n20/D 1.516 (lit.)[1][2] |

| Flash Point | 69 °C (156.2 °F) - closed cup |

| Water Solubility | Insoluble[1][2] |

| Appearance | Clear pale yellow to yellow or red liquid[2][4] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[5] The primary hazards associated with this compound are its combustibility and its irritant effects on the skin, eyes, and respiratory system.[5][7]

| Hazard Classification | Category |

| Flammable Liquids | Category 4 (Combustible liquid)[5] |

| Skin Corrosion/Irritation | Category 2[5][6][7] |

| Serious Eye Damage/Eye Irritation | Category 2[5][6][7] |

| Specific target organ toxicity (single exposure) | Category 3 (Target Organ: Respiratory system)[5][6] |

Signal Word: Warning[5]

Hazard Statements:

-

Combustible liquid.[5]

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and risk.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[8][9]

-

Avoid contact with skin and eyes.[5][7][8] Do not breathe mist, vapors, or spray.[5][7][8]

-

Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[8] An N95 dust mask may also be appropriate under certain conditions.

-

Keep away from open flames, hot surfaces, and other sources of ignition.[5][7][8] No smoking.[10]

-

Take precautionary measures against static discharge.[5][8][10]

-

Wash hands thoroughly after handling.[5]

Storage:

-

Protect from direct sunlight as the material is light-sensitive.[5][7][8]

-

Store away from incompatible materials, such as strong oxidizing agents.[5][7]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are crucial for safe handling.

| Exposure Control | Recommendation |

| Engineering Controls | Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers should be close to the workstation.[8] |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8] |

| Skin Protection | Wear protective gloves. |

| Respiratory Protection | Use a dust mask type N95 (US) or equivalent. |

First-Aid Measures

In the event of exposure, immediate medical attention is necessary.

| Exposure Route | First-Aid Protocol |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5][7][8] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention.[5][7][8] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[5][7][8] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and get medical attention.[5][7] |

Note to Physician: Treat symptomatically. Inhalation of high vapor concentrations may cause symptoms like headache, dizziness, tiredness, nausea, and vomiting.[7]

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[7] Water mist may be used to cool closed containers.[7]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO2), hydrogen iodide, and gaseous hydrogen fluoride (B91410) (HF) may be produced.[5][7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][8]

Accidental Release:

-

Personal Precautions: Ensure adequate ventilation.[5] Remove all sources of ignition.[5][7][8] Avoid contact with the substance.[10]

-

Environmental Precautions: Do not let the chemical enter the environment.[5][7]

-

Containment and Cleanup: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust) and dispose of as hazardous waste.[5][7] Keep in suitable, closed containers for disposal.[5][7]

Stability and Reactivity

-

Reactivity: No hazardous reactions have been reported.[7]

-

Chemical Stability: The product is sensitive to light.[7][8]

-

Conditions to Avoid: Exposure to light, heat, sparks, open flames, and other ignition sources.[7][8]

-

Hazardous Decomposition Products: Carbon monoxide (CO), carbon dioxide (CO2), hydrogen iodide, and gaseous hydrogen fluoride (HF).[5][7]

Toxicological Information

While no acute toxicity information is available for this product, it is known to be an irritant.[5][7]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[5][7]

-

Respiratory Sensitization: No data available.[7]

-

Skin Sensitization: No information available.[5]

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen by IARC, NTP, or OSHA.[5]

-

Specific target organ toxicity - single exposure: May cause respiratory system irritation.[5]

-

Aspiration Hazard: No information available.[5]

Experimental Protocols

Detailed experimental protocols involving this compound are highly specific to the intended reaction (e.g., Mizoroki-Heck reaction, aminocarbonylation, Sonogashira cross-coupling).[1][2] Researchers should consult relevant literature for specific methodologies. A general workflow for handling the compound in a synthetic procedure is outlined below.

References

- 1. This compound | 455-13-0 [chemicalbook.com]

- 2. This compound CAS#: 455-13-0 [m.chemicalbook.com]

- 3. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 455-13-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. Benzene, 1-iodo-4-(trifluoromethyl)- | C7H4F3I | CID 67993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. 1-Iodo-4-(trifluoromethyl)benzene(455-13-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

4-Iodobenzotrifluoride: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodobenzotrifluoride is a versatile and highly valuable building block in modern organic synthesis. Its unique structure, featuring an electron-withdrawing trifluoromethyl group and a reactive iodine atom on a benzene (B151609) ring, makes it an ideal substrate for a wide array of cross-coupling reactions. This technical guide provides an in-depth overview of the properties, key reactions, and applications of this compound, with a focus on its utility in the development of pharmaceuticals and other complex organic molecules.

Core Properties of this compound

This compound is a colorless to pale yellow liquid with a chemical structure that lends itself to diverse synthetic transformations. The strong electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the C-I bond towards oxidative addition in palladium-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 455-13-0 |

| Molecular Formula | C₇H₄F₃I |

| Molecular Weight | 272.01 g/mol |

| Appearance | Clear pale yellow to yellow or red liquid |

| Melting Point | -8.33 °C (lit.) |

| Boiling Point | 185-186 °C/745 mmHg (lit.) |

| Density | 1.851 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.516 (lit.) |

| Solubility | Insoluble in water; soluble in common organic solvents |

Key Applications in Organic Synthesis

The presence of the iodo group allows for the facile introduction of the 4-(trifluoromethyl)phenyl moiety into a wide range of molecular scaffolds through various palladium-catalyzed cross-coupling reactions. This motif is of significant interest in medicinal chemistry as the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organohalide. This compound readily couples with a variety of aryl and heteroaryl boronic acids or their esters to generate substituted biaryls.

Table 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (2) | - | Na₂CO₃ (2 M aq.) | Toluene (B28343) | 100 | 12 | 95 |

| 2 | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Toluene/H₂O | 80 | 6 | 98 |

Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol), and 2 M aqueous sodium carbonate solution (2.0 mL) in toluene (5 mL) is placed in a round-bottom flask. The mixture is degassed with argon for 15 minutes and then heated at 100 °C under an argon atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This compound efficiently couples with a range of terminal alkynes to produce 4-(trifluoromethyl)phenyl-substituted alkynes.

Table 3: Sonogashira Coupling of this compound with Phenylacetylene (B144264)

| Entry | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | 25 | 6 | 92 |

| 2 | Pd(OAc)₂ (1) / XPhos (2) | - (Cu-free) | Cs₂CO₃ | Toluene | 100 | 12 | 88 |

Experimental Protocol: Sonogashira Coupling

To a solution of this compound (1.0 mmol) and phenylacetylene (1.2 mmol) in triethylamine (B128534) (5 mL) is added Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol) under an argon atmosphere. The reaction mixture is stirred at room temperature for 6 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This compound can be coupled with various alkenes, such as styrenes and acrylates, to yield 4-(trifluoromethyl)phenyl-substituted alkenes.

Table 4: Heck Reaction of this compound with Styrene (B11656)

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 16 | 85 |

| 2 | Pd/C (5) | - | K₂CO₃ | NMP | 120 | 24 | 78 |

Experimental Protocol: Heck Reaction

A mixture of this compound (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tolyl)₃ (0.04 mmol), and triethylamine (1.5 mmol) in DMF (5 mL) is heated at 100 °C in a sealed tube for 16 hours. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by column chromatography to give the desired stilbene (B7821643) derivative.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with an amine. This compound can be coupled with a wide range of primary and secondary amines to produce N-aryl-4-(trifluoromethyl)anilines.

Table 5: Buchwald-Hartwig Amination of this compound with Aniline (B41778)

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 8 | 94 |

| 2 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 18 | 89 |

Experimental Protocol: Buchwald-Hartwig Amination

An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (0.01 mmol), XPhos (0.02 mmol), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. This compound (1.0 mmol), aniline (1.2 mmol), and toluene (5 mL) are then added. The reaction mixture is heated at 100 °C for 8 hours. After cooling to room temperature, the mixture is diluted with ether, filtered through a pad of Celite, and concentrated. The crude product is purified by flash chromatography.

Visualization of Workflow and Biological Relevance

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a palladium-catalyzed cross-coupling reaction using this compound.

Biological Signaling Pathway Relevance

Derivatives of this compound have shown promise as modulators of key biological targets. For instance, compounds containing the 4-(trifluoromethyl)phenyl moiety have been investigated as progesterone (B1679170) receptor (PR) antagonists and dihydrofolate reductase (DHFR) inhibitors.

Progesterone Receptor (PR) Antagonism

Progesterone antagonists block the normal signaling pathway of progesterone by binding to the progesterone receptor without activating it. This can prevent the transcription of progesterone-responsive genes.

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the synthesis of tetrahydrofolate, a co-factor required for the synthesis of nucleotides and amino acids. DHFR inhibitors block this pathway, thereby inhibiting cell proliferation. This mechanism is a key strategy in cancer chemotherapy.

Conclusion

This compound is an indispensable building block for organic chemists, particularly those in the fields of medicinal chemistry and materials science. Its predictable reactivity in a variety of robust cross-coupling reactions allows for the efficient synthesis of complex molecules containing the valuable 4-(trifluoromethyl)phenyl group. The detailed protocols and data presented in this guide are intended to facilitate the effective utilization of this versatile reagent in research and development settings.

An In-depth Technical Guide to the Reactivity of the C-I Bond in 4-Iodobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the carbon-iodine (C-I) bond in 4-iodobenzotrifluoride, a key building block in modern organic synthesis. The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the C-I bond, making it an excellent substrate for a variety of cross-coupling reactions. This document details the participation of this compound in Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and Ullmann reactions, providing quantitative data, detailed experimental protocols, and mechanistic insights. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, materials science, and agrochemical development.

Introduction

This compound, also known as 1-iodo-4-(trifluoromethyl)benzene, is a versatile aromatic compound widely utilized in synthetic chemistry.[1] Its molecular structure, featuring a trifluoromethyl group para to an iodine atom, imparts unique electronic properties that enhance its reactivity, particularly in the context of metal-catalyzed cross-coupling reactions. The trifluoromethyl group is a strong electron-withdrawing group, which increases the electrophilicity of the ipso-carbon attached to the iodine atom, thereby facilitating oxidative addition to low-valent metal catalysts, a key step in many cross-coupling catalytic cycles.

The C-I bond is the most reactive among the carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) due to its lower bond dissociation energy. This high reactivity allows for milder reaction conditions and often results in higher yields and faster reaction rates compared to the corresponding bromo or chloro derivatives. These attributes make this compound a preferred substrate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[1] This guide will delve into the specifics of its reactivity in several pivotal named reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in this compound is particularly susceptible to cleavage by palladium(0) catalysts, initiating a wide array of cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of C-C, C-N, and C-O bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[2] The reaction of this compound with various arylboronic acids provides a direct route to substituted 4-arylbenzotrifluorides, which are important scaffolds in medicinal chemistry.

Quantitative Data for Suzuki-Miyaura Coupling of this compound

| Entry | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/EtOH/H₂O | 100 | 12 | >95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 80 | 8 | 92 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 6 | 90 |

| 4 | 4-Pyridinylboronic acid | PdCl₂(dppf) | K₂CO₃ | DMF | 110 | 12 | 85 |

Experimental Protocol: Synthesis of 4-Phenylbenzotrifluoride

To a solution of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol) in a mixture of toluene (5 mL), ethanol (B145695) (2 mL), and water (2 mL) is added Pd(PPh₃)₄ (0.03 mmol). The mixture is degassed with argon for 15 minutes and then heated to 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford 4-phenylbenzotrifluoride.

Suzuki-Miyaura Coupling Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[3] This reaction is highly valuable for the synthesis of substituted alkynes. The use of this compound in Sonogashira couplings provides access to a wide range of 4-alkynylbenzotrifluorides.

Quantitative Data for Sonogashira Coupling of this compound

| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 50 | 12 | 95 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | RT | 6 | 98 |

| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Acetonitrile | 60 | 8 | 91 |

| 4 | Ethynylbenzene | Pd/CuFe₂O₄ | K₂CO₃ | EtOH | 70 | 3 | 90 |

Experimental Protocol: Synthesis of 4-(Phenylethynyl)benzotrifluoride

In a dried Schlenk flask under an argon atmosphere, this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol) are dissolved in anhydrous THF (10 mL). Triethylamine (3.0 mmol) is then added, followed by the dropwise addition of phenylacetylene (1.2 mmol). The reaction mixture is stirred at 50 °C for 12 hours. After cooling, the mixture is diluted with diethyl ether and filtered through a pad of Celite. The filtrate is washed with saturated aqueous NH₄Cl solution and brine, dried over anhydrous MgSO₄, and concentrated. The residue is purified by column chromatography to give the desired product.

Sonogashira Coupling Catalytic Cycle

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[4] this compound is an excellent substrate for this reaction, readily coupling with various alkenes to produce trifluoromethyl-substituted stilbenes and cinnamates.

Quantitative Data for Heck Reaction of this compound

| Entry | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene (B11656) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 12 | 92 |

| 2 | Methyl acrylate | Pd(OAc)₂ | NaOAc | NMP | 120 | 8 | 88 |

| 3 | n-Butyl acrylate | PdNPs/rGO-NH₂ | Et₃N | DMF | 120 | 6 | 95 |

| 4 | Ethylene | Pd(OAc)₂ | NaOAc | DMF | 100 | 24 | 75 |

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)stilbene

A mixture of this compound (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tol)₃ (0.04 mmol), and Et₃N (1.5 mmol) in DMF (5 mL) is placed in a sealed tube. The reaction is heated at 100 °C for 12 hours. After cooling, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by chromatography to yield 4-(trifluoromethyl)stilbene.

Heck Reaction Catalytic Cycle

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a powerful method for the synthesis of arylamines.[1] The reaction of this compound with a wide range of primary and secondary amines allows for the efficient synthesis of N-substituted 4-(trifluoromethyl)anilines.

Quantitative Data for Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine (B109124) | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | 95 |

| 2 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | 88 |

| 3 | Benzylamine | Pd₂(dba)₃ / tBuXPhos | K₃PO₄ | Toluene | 100 | 18 | 91 |

| 4 | 2-Aminopyridine | Pd(OAc)₂ / MorDalPhos | K₂CO₃ | Solvent-free | 120 | 1 | 83[2] |

Experimental Protocol: Synthesis of 4-(4-(Trifluoromethyl)phenyl)morpholine

An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (0.01 mmol), XPhos (0.024 mmol), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. This compound (1.0 mmol), morpholine (1.2 mmol), and toluene (5 mL) are then added. The tube is sealed, and the mixture is heated at 100 °C for 16 hours. After cooling, the reaction is diluted with ethyl acetate, filtered through Celite, and concentrated. The residue is purified by column chromatography to afford the product.

Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Copper-Catalyzed Coupling Reactions

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms C-O, C-N, and C-S bonds.[5] Traditionally requiring harsh conditions, modern protocols often utilize ligands to facilitate the reaction at lower temperatures. This compound can participate in Ullmann-type couplings, for instance, in the formation of diaryl ethers or thioethers.

Quantitative Data for Ullmann-Type Coupling of this compound

| Entry | Nucleophile | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenol (B47542) | CuI / 1,10-Phenanthroline (B135089) | Cs₂CO₃ | NMP | 120 | 24 | 78 |

| 2 | Thiophenol | CuI / L-Proline | K₂CO₃ | DMSO | 90 | 12 | 85 |

| 3 | Sulfenamide | CuI | K₃PO₄ | Dioxane | 110 | 18 | 76[6] |

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)phenyl Phenyl Ether

A mixture of this compound (1.0 mmol), phenol (1.2 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and Cs₂CO₃ (2.0 mmol) in N-methyl-2-pyrrolidone (NMP) (5 mL) is heated at 120 °C for 24 hours under an argon atmosphere. The reaction is then cooled, diluted with water, and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.

Photochemical Reactivity

The C-I bond is the most photosensitive among the carbon-halogen bonds. Upon UV irradiation, the C-I bond in aryl iodides can undergo homolytic cleavage to generate an aryl radical and an iodine radical. While specific studies on the photolysis of this compound are not extensively reported in the reviewed literature, the general reactivity pattern of aryl iodides suggests that it would be susceptible to photoinduced reactions.[7] This reactivity can be exploited in various synthetic transformations, such as radical cyclizations or additions. Further research is warranted to fully explore the photochemical potential of this compound.

Conclusion

This compound is a highly reactive and versatile building block in organic synthesis. The electron-withdrawing nature of the trifluoromethyl group, combined with the inherent reactivity of the carbon-iodine bond, makes it an ideal substrate for a multitude of cross-coupling reactions. This guide has detailed its application in key palladium- and copper-catalyzed transformations, providing a foundation for its use in the synthesis of complex molecules. The presented data and protocols aim to assist researchers in leveraging the unique reactivity of this compound for the efficient construction of valuable chemical entities in drug discovery and materials science.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of arenediazonium salts and Suzuki- Miyaura cross-coupling reaction in microreactors [ouci.dntb.gov.ua]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The fate and transformation of iodine species in UV irradiation and UV-based advanced oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Potent Electron-Withdrawing Moiety in 4-Iodobenzotrifluoride and its Implications for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the trifluoromethyl (CF₃) group stands out for its profound electron-withdrawing effects, significantly influencing molecular interactions and metabolic stability. This technical guide delves into the core principles of the electron-withdrawing nature of the trifluoromethyl group as exemplified in 4-iodobenzotrifluoride, a versatile building block in organic synthesis. This document provides a comprehensive overview of the electronic effects, quantitative data, detailed experimental protocols for its synthesis and key reactions, and visualizations of relevant chemical concepts.

Understanding the Electron-Withdrawing Effects of the Trifluoromethyl Group

The trifluoromethyl group is one of the most powerful electron-withdrawing groups utilized in organic chemistry.[1] Its influence on the electronic environment of an aromatic ring, such as in this compound, is primarily attributed to a strong negative inductive effect (-I effect).[1][2] This effect arises from the high electronegativity of the three fluorine atoms, which polarizes the carbon-fluorine bonds and, consequently, the bond between the trifluoromethyl group and the aromatic ring. This inductive pull of electron density deactivates the benzene (B151609) ring towards electrophilic substitution and increases the acidity of any acidic protons on the ring or its substituents.

Unlike substituents with lone pairs, such as the methoxy (B1213986) group, the trifluoromethyl group does not exhibit a significant resonance-donating effect.[2] In fact, it can participate in a weak form of resonance withdrawal known as negative hyperconjugation. This combination of a potent inductive effect and minimal resonance donation makes the trifluoromethyl group a purely electron-withdrawing substituent.[2]

The presence of the trifluoromethyl group in this compound makes the aromatic ring electron-deficient.[3] This electronic property is crucial in various chemical transformations, particularly in transition metal-catalyzed cross-coupling reactions where the electron-poor nature of the aryl iodide can influence the reaction kinetics.

Quantitative Analysis of the Electron-Withdrawing Effect

The electronic effect of a substituent on an aromatic ring can be quantified using Hammett constants (σ). These constants are derived from the ionization of substituted benzoic acids and provide a measure of the electron-donating or electron-withdrawing ability of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

The trifluoromethyl group possesses a significantly positive Hammett constant, underscoring its strong electron-withdrawing nature. The specific value can vary slightly depending on the position of the substituent (meta or para) and the nature of the chemical reaction. For reactions involving the generation of a positive charge in the transition state, the σ⁺ value is often used.

Below is a table summarizing the relevant Hammett constants for the trifluoromethyl group and, for comparison, other common substituents.

| Substituent | Hammett Constant (σp) | Hammett Constant (σp+) |

| -CF₃ | 0.53 | 0.612 |

| -NO₂ | 0.78 | 0.79 |

| -CN | 0.66 | 0.66 |

| -Cl | 0.23 | 0.11 |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.17 | -0.31 |

| -OCH₃ | -0.27 | -0.78 |

Data compiled from various sources.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in key cross-coupling reactions.

Synthesis of this compound

This compound can be synthesized via two primary routes: diazotization of 4-aminobenzotrifluoride followed by iodination, or by direct iodination of benzotrifluoride (B45747).

Method A: Diazotization of 4-Aminobenzotrifluoride

This method involves the conversion of the amino group of 4-aminobenzotrifluoride into a diazonium salt, which is then displaced by an iodide ion.

Materials:

-

4-Aminobenzotrifluoride

-

Hydrochloric acid (HCl)

-

Sodium nitrite (B80452) (NaNO₂)

-

Potassium iodide (KI)

-

Ice

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 4-aminobenzotrifluoride (1.0 eq) in a solution of hydrochloric acid.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise to the cooled amine solution, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

-

In a separate beaker, dissolve potassium iodide (1.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the product by vacuum distillation.

Method B: Direct Iodination of Benzotrifluoride

This method involves the direct electrophilic iodination of the benzotrifluoride ring. This reaction typically requires an iodinating agent and a strong oxidizing agent or a Lewis acid catalyst.

Materials:

-

Benzotrifluoride

-

Iodine (I₂)

-

Nitric acid (HNO₃) or another suitable oxidizing agent

-

Sulfuric acid (H₂SO₄) (catalyst)

-

Dichloromethane

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of benzotrifluoride (1.0 eq) in a suitable solvent like dichloromethane, add iodine (0.5 eq).

-

Carefully add a mixture of nitric acid and sulfuric acid dropwise at a controlled temperature (e.g., 0-10 °C).

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Quench the reaction by carefully pouring it into an ice-water mixture.

-

Separate the organic layer and wash it with a sodium thiosulfate solution to remove any unreacted iodine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting this compound by vacuum distillation.

Sonogashira Coupling of this compound

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. The electron-deficient nature of this compound makes it an excellent substrate for this reaction.

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N) or another suitable base

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Add the anhydrous solvent and the base (e.g., triethylamine, 2.0 eq).

-

To the stirred suspension, add the terminal alkyne (1.2 eq) dropwise via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor its progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature and filter off the precipitated salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Mizoroki-Heck Reaction of this compound

The Mizoroki-Heck reaction is a palladium-catalyzed reaction that forms a substituted alkene from an aryl or vinyl halide and an alkene.

Materials:

-

This compound

-

Alkene (e.g., Styrene or an acrylate)

-

Palladium(II) acetate (B1210297) [Pd(OAc)₂]

-

A phosphine (B1218219) ligand (e.g., Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine)

-

A base (e.g., Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃))

-

Anhydrous solvent (e.g., DMF, Acetonitrile, or Toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), palladium(II) acetate (0.01-0.05 eq), the phosphine ligand (0.02-0.10 eq), and the base (1.5-2.0 eq).

-

Add the anhydrous solvent, followed by the alkene (1.1-1.5 eq).

-

Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C.

-

Monitor the reaction's progress by TLC or GC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove any insoluble materials.

-

Partition the filtrate between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

Visualizations of Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate the fundamental principles and experimental workflows discussed in this guide.

Caption: Inductive electron withdrawal by the trifluoromethyl group in this compound.

Caption: General workflow for the Sonogashira coupling of this compound.

Caption: General workflow for the Mizoroki-Heck reaction of this compound.

Conclusion

The trifluoromethyl group exerts a potent electron-withdrawing effect on the aromatic ring of this compound, a property that is quantitatively confirmed by its high positive Hammett constant. This electronic feature, combined with the reactivity of the iodo group, makes this compound a highly valuable and versatile building block in the synthesis of complex organic molecules. The detailed experimental protocols provided herein for its synthesis and its application in cornerstone reactions like the Sonogashira and Mizoroki-Heck couplings offer a practical guide for researchers in drug discovery and materials science. A thorough understanding of the electronic principles and synthetic utility of this compound will continue to fuel innovation in the development of novel pharmaceuticals and advanced materials.

References

The Strategic Application of 4-Iodobenzotrifluoride in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction